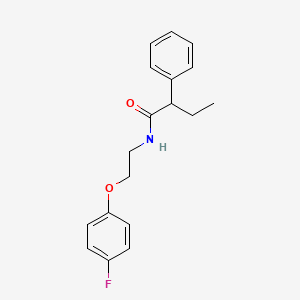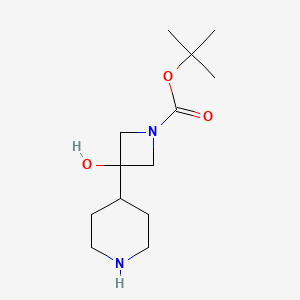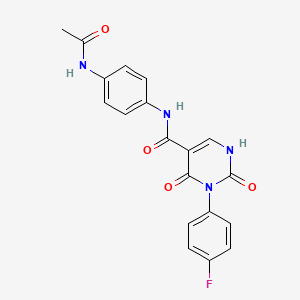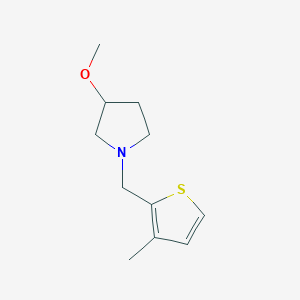
N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensing Applications
Several studies have developed fluorescent probes incorporating fluorophenoxy or similar structures for biological and environmental sensing. For instance, a ratiometric fluorescent probe for the detection of hydrazine (N2H4) was designed using a structure that could be related in function to N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide. This probe, utilizing dicyanoisophorone as the fluorescent group and a bromobutyryl moiety as the recognition site, demonstrated low cytotoxicity, high cell permeability, and suitability for fluorescence imaging in biological samples (Zhu et al., 2019). Similarly, research on fluorogenic acetoxymethyl ethers has shown the use of phenolic fluorophores, which could include derivatives like N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide, for enhancing the imaging capabilities in biochemical and biological systems due to their stable and reactive nature (Lavis et al., 2011).
Pharmaceutical Research and Drug Development
The structure of N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide suggests potential for pharmaceutical applications, as seen in the synthesis and evaluation of various compounds for therapeutic purposes. For example, fluorinated retinoic acids and their analogues have been studied for their biological activities, with specific fluorophenyl compounds showing marked regression of chemically induced skin papillomas in mice, indicating the potential for anticancer and dermatological applications (Chan et al., 1982). Additionally, the development of Met kinase inhibitors featuring a fluorophenyl moiety suggests the relevance of such structures in targeting cancer pathways (Schroeder et al., 2009).
Material Science and Corrosion Inhibition
Research on chalcone derivatives for corrosion inhibition in hydrochloric acid solution has shown the effectiveness of fluorophenyl compounds in protecting mild steel surfaces. This implies that derivatives like N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide could find applications in material science, particularly in corrosion protection (Lgaz et al., 2017).
Safety and Hazards
Zukünftige Richtungen
The future directions for the use and study of “N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide” are not clear from the available information. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers , suggesting it may have potential applications in scientific research.
Wirkmechanismus
Target of Action
The primary targets of N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .
Mode of Action
It is known that the compound has a fluorophenoxy group, which is often found in compounds that inhibit the enzyme activity of protoporphyrinogen oxidase (protox)
Biochemical Pathways
Given the potential Protox inhibitory activity, it might affect the heme biosynthesis pathway . .
Pharmacokinetics
Research is ongoing to determine these properties and their impact on the compound’s bioavailability .
Result of Action
The molecular and cellular effects of N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide’s action are currently unknown. As research progresses, these effects will be better understood .
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-2-17(14-6-4-3-5-7-14)18(21)20-12-13-22-16-10-8-15(19)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPLUCNFQMKXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid](/img/structure/B2956349.png)
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride](/img/structure/B2956350.png)
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2956351.png)

![1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956356.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956357.png)

![N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956360.png)


![N-[4-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2956369.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2956371.png)
